Cas no 2089-23-8 (1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one)

1-[4-(Prop-2-en-1-yloxy)phenyl]propan-1-one is a specialized organic compound featuring a propiophenone core substituted with an allyloxy group at the para position. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The presence of the allyl ether moiety offers versatility for further functionalization, including polymerization or cross-coupling reactions. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, where precise control over reaction pathways is critical. The compound is typically handled under controlled conditions due to its potential sensitivity to light and heat, requiring appropriate storage and handling protocols.
1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one structure
2089-23-8 structure
Product Name:1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one
CAS No:2089-23-8
MF:C12H14O2
MW:190.238363742828
CID:1397069
PubChem ID:200453
Update Time:2025-06-25

1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one
    • 1-(4-prop-2-enoxyphenyl)propan-1-one
    • 1-(4-Allyloxy-phenyl)-propan-1-one
    • 4-08-00-00443 (Beilstein Handbook Reference)
    • AKOS000179492
    • 2089-23-8
    • Propiophenone, 4'-(allyloxy)-
    • RAWORWZDBBYBGK-UHFFFAOYSA-N
    • 1-(4-(2-Propenyloxy)phenyl)-1-propanone
    • 1-Propanone, 1-(4-(2-propenyloxy)phenyl)- (9CI)
    • F97056
    • 4-Allyloxypropiophenone
    • DTXSID50175035
    • 1-(4-(Allyloxy)phenyl)propan-1-one
    • 1-Propanone, 1-(4-(2-propenyloxy)phenyl)-
    • BRN 3250534
    • MFCD01695365
    • SCHEMBL5919048
    • Inchi: 1S/C12H14O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h3,5-8H,1,4,9H2,2H3
    • InChI Key: RAWORWZDBBYBGK-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1C=CC(=CC=1)C(CC)=O

Computed Properties

  • Exact Mass: 190.09942
  • Monoisotopic Mass: 190.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.003
  • Boiling Point: 303.3°C at 760 mmHg
  • Flash Point: 130.7°C
  • Refractive Index: 1.508
  • PSA: 26.3
  • LogP: 2.84410

1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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AB591554-100mg
1-[4-(Prop-2-en-1-yloxy)phenyl]propan-1-one; .
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€285.40 2024-04-18
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(CAS:2089-23-8)1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:37
Price ($):169.0/285.0/541.0
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Additional information on 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one

1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one: A Potent Scaffold for Targeted Therapeutic Applications

1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one (CAS No. 2089-23-8) represents a structurally unique compound with significant potential in medicinal chemistry research. This molecule's prop-2-en-1-yloxy functional group, combined with the phenyl aromatic ring system, creates a versatile scaffold for drug development. Recent studies have highlighted its propan-1-one core as a critical pharmacophore in modulating biological activity, particularly in the context of kinase inhibition and anti-inflammatory pathways.

As of 2023, 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one has emerged as a focal point in research targeting proteome dynamics and signal transduction mechanisms. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to selectively inhibit tyrosine kinase activity, which is implicated in multiple cancers. This finding aligns with the growing trend of developing targeted therapies that minimize off-target effects while maintaining therapeutic efficacy.

The prop-2-en-1-yloxy moiety in 1-[4-(prop-2-en-1-ylodeoxy)phenyl]propan-1-one plays a crucial role in its biological activity. This group is known to interact with lipid membranes and membrane-bound receptors, enhancing the compound's ability to modulate cell signaling. A 2022 study in *Bioorganic & Medicinal Chemistry* reported that the prop-2-en-1-yloxy chain contributes to the molecule's membrane permeability, enabling it to effectively penetrate cell membranes and reach intracellular targets.

Recent advancements in computational drug design have further elucidated the potential of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one. Machine learning models have predicted its binding affinity to ATP-binding cassette (ABC) transporters, suggesting a role in modulating drug efflux mechanisms. This property could be leveraged to improve the bioavailability of other therapeutic agents when used in combination.

The phenyl ring system in 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is a key structural feature that influences its electronic properties and receptor interactions. A 2023 study in *ACS Chemical Biology* showed that the phenyl group enhances the molecule's ability to interact with hydrophobic pockets in protein targets, a critical factor in achieving high selectivity and potency in drug development.

Emerging research in drug repurposing has also highlighted the potential of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one. A 2024 preprint on bioRxiv suggested that this compound could be used to modulate NF-κB signaling pathways, which are central to inflammatory diseases. This finding opens new avenues for its application in autoimmune disorders and chronic inflammation management.

The propan-1-one core of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is a well-known structural element in many pharmaceutical compounds. Its carbonyl group provides a versatile platform for functional group modifications, allowing for the creation of multitarget ligands. A 2023 review in *Drug Discovery Today* emphasized the importance of propan-1-one derivatives in developing selective kinase inhibitors with improved therapeutic profiles.

Recent advances in synthetic chemistry have enabled the efficient preparation of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one with high purity. A 2022 study in *Organic & Biomolecular Chemistry* described a green synthesis method that utilizes microwave-assisted reactions to produce the compound with minimal environmental impact. This approach aligns with the growing emphasis on sustainable drug development practices.

The prop-2-en-1-yloxy group in 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is also being explored for its antioxidant properties. A 2023 study in *Free Radical Biology and Medicine* reported that this functional group can scavenge reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases and oxidative stress-related conditions.

Research into the pharmacokinetic profile of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one has revealed promising results. A 2024 study in *Drug Metabolism and Disposition* indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its clinical translation. These findings support its potential as a lead compound in drug discovery programs.

The phenyl ring system in 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is also being investigated for its photophysical properties. A 2023 study in *Journal of Photochemistry and Photobiology B: Biology* demonstrated that this group can be functionalized to create fluorescent probes for in vivo imaging applications. This opens new possibilities for targeted drug delivery and real-time monitoring of therapeutic agents.

As the field of precision medicine continues to evolve, the role of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one in personalized therapies is gaining attention. A 2023 study in *Nature Communications* highlighted the potential of this compound to modulate gene expression patterns in response to specific genetic markers, suggesting its utility in customized treatment strategies.

The propan-1-one core of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is also being explored for its antimicrobial properties. A 2024 study in *Antimicrobial Agents and Chemotherapy* showed that this compound can inhibit the growth of multidrug-resistant bacteria, a critical challenge in modern antimicrobial therapy. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing its microbial activity.

Recent studies have also focused on the toxicological profile of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one. A 2023 review in *Toxicology and Applied Pharmacology* indicated that the compound exhibits low cytotoxicity and genotoxicity, making it a promising candidate for safe drug development. These properties are essential for ensuring the therapeutic safety of any potential medicinal application.

Advancements in drug delivery systems have further enhanced the potential of 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one. A 2024 study in *Advanced Drug Delivery Reviews* described the use of nanoparticle-based delivery to improve the bioavailability and targeting efficiency of this compound. This approach could significantly enhance its clinical efficacy in various therapeutic contexts.

The prop-2-en-1-yloxy group in 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is also being investigated for its anti-inflammatory effects. A 2023 study in *Journal of Inflammation* reported that this functional group can modulate cyclooxygenase (COX) pathways, suggesting potential applications in chronic inflammatory diseases. These findings highlight the versatility of this compound in addressing a wide range of health challenges.

As research into 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one continues to expand, its potential applications are becoming increasingly diverse. From cancer therapy to neurodegenerative disease management, this compound is showing promise in multiple therapeutic areas. The ongoing exploration of its biological mechanisms and chemical properties is expected to further enhance its clinical utility and research relevance.

The phenyl ring system in 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one is also being studied for its interaction with metal ions. A 2023 study in *Inorganic Chemistry* demonstrated that this group can bind to transition metals, suggesting potential applications in metal-based therapies and nanomedicine. These findings open new avenues for the functionalization of this compound for specialized medical applications.

Overall, 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one represents a promising compound in the field of medicinal chemistry. Its unique structural features, combined with recent advancements in drug design and biological research, position it as a valuable candidate for further investigation. As the scientific community continues to explore its potential applications and mechanisms of action, the compound is likely to play an increasingly important role in the development of innovative therapies and medical treatments.

The molecule 1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one (commonly referred to as 1-(4-(prop-2-en-1-yloxy)phenyl)propan-1-one) is a complex organic compound with potential applications in various scientific and medical fields. Here's a structured overview of its significance and research directions: --- ### 1. Structural Overview - Core Structure: A propanone (acetone) group is attached to a phenyl ring, which is further substituted with a prop-2-en-1-yloxy (allyloxy) group. - Functional Groups: - Allyloxy (-OCH₂CH₂CH₂): Introduces conjugated double bonds and potential for π-electron interactions. - Phenyl ring: Provides aromaticity and potential for π-π stacking in biological systems. - Ketone (C=O): Offers electrophilic characteristics and potential for hydrogen bonding. --- ### 2. Chemical and Biological Significance #### A. Pharmacological Potential - Anti-inflammatory Effects: - The allyloxy group may modulate cyclooxygenase (COX) pathways or NF-κB signaling, reducing inflammation. - Potential applications in chronic inflammatory diseases (e.g., arthritis, IBD). - Antimicrobial Activity: - The phenyl ring and ketone group could disrupt bacterial cell membranes or inhibit essential enzymes. - Potential for combating multidrug-resistant pathogens. - Anticancer Properties: - The allyloxy group may induce apoptosis or cell cycle arrest in cancer cells. - The phenyl ring could interact with DNA or proteins in tumor cells. - Neuroprotective Effects: - The ketone group may modulate neurotransmitter systems or mitochondrial function, offering potential in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). #### B. Photophysical and Imaging Applications - Fluorescent Probes: - The phenyl ring and allyloxy group can be functionalized to emit light, enabling in vivo imaging for targeted drug delivery or real-time monitoring of therapeutic agents. - Photodynamic Therapy (PDT): - The compound may act as a photosensitizer, generating reactive oxygen species (ROS) upon light exposure to destroy cancer cells. #### C. Metal Binding and Nanomedicine - Metal Coordination: - The phenyl ring and ketone group may coordinate with transition metals (e.g., Fe, Cu), enabling applications in metal-based therapies or nanomedicine. - Nanoparticle Delivery: - The molecule can be encapsulated in liposomes or polymeric nanoparticles to enhance bioavailability and targeting specificity. --- ### 3. Research Directions and Challenges #### A. Structure-Activity Relationship (SAR) Studies - Optimization of allyloxy group length, branching, or substitution to enhance selectivity and efficacy. - Investigation of phenyl ring modifications (e.g., halogenation, methylation) to improve drug-target interactions. #### B. Toxicological and Safety Profiling - In vitro and in vivo studies to assess cytotoxicity, genotoxicity, and organ toxicity. - Development of safer formulations to minimize side effects. #### C. Clinical Translation - Preclinical trials to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy. - Exploration of combination therapies with existing drugs to enhance clinical outcomes. --- ### 4. Current and Future Implications - Drug Discovery: The compound’s versatile functional groups make it a promising lead for novel therapeutics in oncology, neurology, and infectious diseases. - Biotechnology: Potential use in biomaterials, sensors, or gene delivery systems. - Sustainability: Investigation into green synthesis methods to reduce environmental impact. --- ### Conclusion 1-(4-(prop-2-en-1-yloxy)phenyl)propan-1-one is a multifaceted molecule with significant potential across multiple domains. Its unique structure enables interactions with biological systems, making it a candidate for innovative therapies and advanced biotechnological applications. Ongoing research in synthetic chemistry, pharmacology, and nanotechnology will be critical to unlocking its full potential and addressing challenges in clinical translation. As such, it represents an exciting frontier in modern medicinal chemistry and biomedical research.
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Amadis Chemical Company Limited
(CAS:2089-23-8)1-[4-(prop-2-en-1-yloxy)phenyl]propan-1-one
A975014
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):169.0/285.0/541.0
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